molecular formula C12H16ClN B8747565 4-(2-Chlorophenyl)-4-methylpiperidine CAS No. 849106-50-9

4-(2-Chlorophenyl)-4-methylpiperidine

Cat. No.: B8747565
CAS No.: 849106-50-9
M. Wt: 209.71 g/mol
InChI Key: ADZLIGRFSIUJBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chlorophenyl)-4-methylpiperidine is a useful research compound. Its molecular formula is C12H16ClN and its molecular weight is 209.71 g/mol. The purity is usually 95%.
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Properties

CAS No.

849106-50-9

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

4-(2-chlorophenyl)-4-methylpiperidine

InChI

InChI=1S/C12H16ClN/c1-12(6-8-14-9-7-12)10-4-2-3-5-11(10)13/h2-5,14H,6-9H2,1H3

InChI Key

ADZLIGRFSIUJBZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)C2=CC=CC=C2Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The mixture of 1-benzyl-4-(2-chloro-phenyl)-4-methylpiperidine and 1-benzyl-4-(4-chloro-phenyl)-4-methyl-piperidine (1.6 g) was dissolved in methanol (30 mL) and 1-chloroethylchloroformate (0.9 mL) was added. The mixture was heated at reflux for 10 minutes and allowed to cool. The solvent was removed by evaporation under vacuum and the residue precipitated from ethyl acetate with ether to give a 4:1 mixture of the title compound and 4-(4-chloro-phenyl)-4-methyl-piperidine which was used directly without further purification. LCMS m/z 210.2 [M+H]+. R.T.=2.64 min (Analytical Method 4).
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0 (± 1) mol
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Name
1-benzyl-4-(4-chloro-phenyl)-4-methyl-piperidine
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1.6 g
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0.9 mL
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reactant
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30 mL
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Synthesis routes and methods II

Procedure details

A solution of 1-benzyl-4-(2-chloro-phenyl)-4-methyl-piperidine (0.59 g, 1.95 mmol) in 1,2-dichloroethane (10 mL) was treated with 1-chloroethyl chloroformate (0.28 mL, 2.6 mmol). This mixture was stirred for 12 hr at reflux, then evaporated in vacuo. The residue was redissolved in methanol (10 mL) and heated to reflux for 1 hr, then evaporated in vacuo. The resulting brown solid (the hydrochloric salt) was washed with ethyl acetate, then freebased with ethyl acetate/sodium hydroxide to yield 0.30 g (72%) of the title compound, ESI-MS m/z: 246 [M+1].
Quantity
0.59 g
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reactant
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0.28 mL
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reactant
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Quantity
10 mL
Type
solvent
Reaction Step One
Yield
72%

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